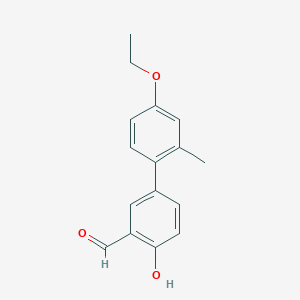![molecular formula C15H10O2S B6378405 6-[Benzo(b)thiophen-2-yl]-2-formylphenol CAS No. 1262003-86-0](/img/structure/B6378405.png)
6-[Benzo(b)thiophen-2-yl]-2-formylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Benzo(b)thiophen-2-yl]-2-formylphenol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with benzo[b]thiophene and 2-formylphenol.
Coupling Reaction: A palladium-catalyzed coupling reaction is employed to attach the benzo[b]thiophene moiety to the 2-formylphenol. This reaction is often carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Cyclization: The intermediate product undergoes cyclization to form the final compound. This step may require specific conditions such as elevated temperatures and the use of a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[Benzo(b)thiophen-2-yl]-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
6-[Benzo(b)thiophen-2-yl]-2-formylphenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: The compound’s ability to conduct electricity makes it suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carboxaldehyde
- 2-(Benzo[b]thiophen-2-yl)phenol
- Benzo[b]thiophene-2-boronic acid
Uniqueness
6-[Benzo(b)thiophen-2-yl]-2-formylphenol is unique due to its specific structural features, which confer distinct electronic properties and reactivity. Its combination of a benzothiophene core with a formylphenol moiety makes it particularly valuable in applications requiring both aromatic stability and functional group versatility.
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-9-11-5-3-6-12(15(11)17)14-8-10-4-1-2-7-13(10)18-14/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYRXQFXSTANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
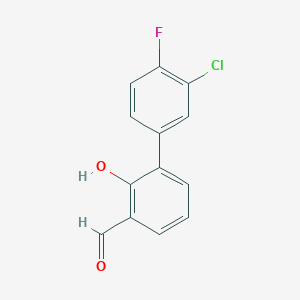
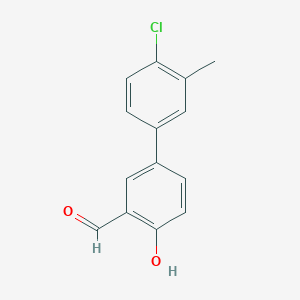

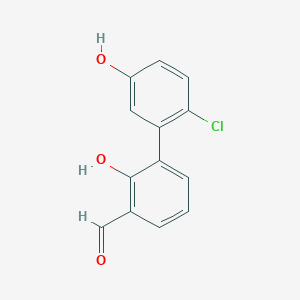

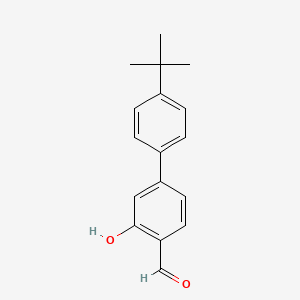

![5-[Benzo(b)thiophen-2-yl]-2-formylphenol](/img/structure/B6378389.png)
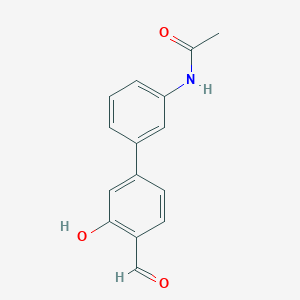

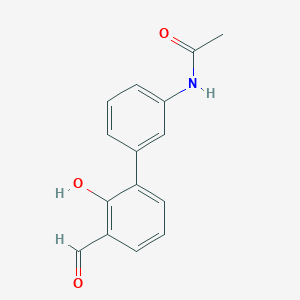

![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B6378425.png)
